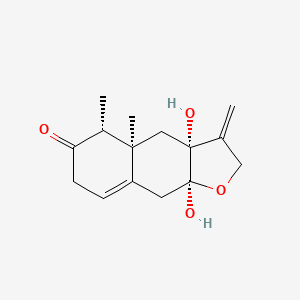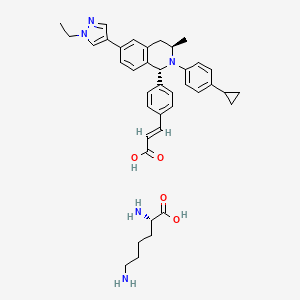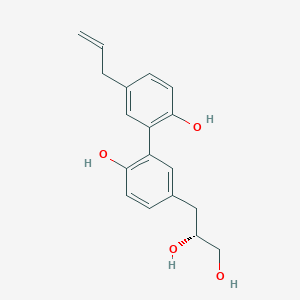
Magnolignan A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnolignan A is a natural product belonging to the lignan class of compounds. It is isolated and purified from the barks of Magnolia officinalis, a plant traditionally used in Chinese and Japanese medicine for treating various ailments such as anxiety, asthma, depression, gastrointestinal disorders, and headaches . This compound is known for its multiple biological activities, including anticancer, antioxidant, anti-inflammatory, and antibacterial properties .
准备方法
Synthetic Routes and Reaction Conditions
Magnolignan A can be synthesized through various methods. One efficient strategy involves the total synthesis of bi-magnolignan, which includes constructing the bi-dibenzofuran skeleton via functional group interconversions of commercially available materials such as 1,2,4-trimethoxybenzene and 4-allylanisole. The dibenzofuran skeleton is then formed by subsequent Suzuki coupling and intramolecular dehydration . The final step involves FeCl3 catalyzed oxidative coupling .
Industrial Production Methods
Industrial production of this compound typically involves extraction from plant sources. The process includes collecting plant materials with high concentrations of this compound, such as the bark of Magnolia officinalis. The plant material is then subjected to solvent extraction, followed by separation and concentration of the solvent to obtain a pure extract of this compound. Techniques such as crystallization and purification are used to achieve high purity levels .
化学反应分析
Types of Reactions
Magnolignan A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include FeCl3 for oxidative coupling, Suzuki coupling reagents for forming the dibenzofuran skeleton, and various solvents such as ethanol, ether, and dichloromethane for extraction and purification .
Major Products Formed
The major products formed from the reactions involving this compound include bi-magnolignan and other dibenzofuran-containing compounds. These products exhibit a range of biological activities, making them valuable for further research and development .
科学研究应用
Magnolignan A has numerous scientific research applications across various fields:
Chemistry: Used as a precursor for synthesizing other bioactive lignans and dibenzofuran-containing compounds.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer, antioxidant, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
Magnolignan A exerts its effects through various molecular targets and pathways. It has been shown to inhibit the maturation of tyrosinase, a key enzyme in melanin synthesis, thereby acting as a down-regulator of melanin production . Additionally, this compound exhibits anticancer activity by modulating several cancer signaling pathways, inducing apoptosis, and inhibiting cell proliferation .
相似化合物的比较
Magnolignan A is similar to other lignans such as magnolol and honokiol, which are also isolated from Magnolia officinalis. These compounds share structural similarities, including the presence of hydroxyl and allyl groups on their benzene rings . this compound is unique due to its larger molecular volume and distinct spatial conformation, which may result in fewer toxic side effects compared to smaller molecules .
List of Similar Compounds
- Magnolol
- Honokiol
- Bi-magnolignan
- Kehokorins A-C
- Karnatakafurans A and B
This compound stands out for its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
属性
分子式 |
C18H20O4 |
|---|---|
分子量 |
300.3 g/mol |
IUPAC 名称 |
(2R)-3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]propane-1,2-diol |
InChI |
InChI=1S/C18H20O4/c1-2-3-12-4-6-17(21)15(9-12)16-10-13(5-7-18(16)22)8-14(20)11-19/h2,4-7,9-10,14,19-22H,1,3,8,11H2/t14-/m1/s1 |
InChI 键 |
ORPULAPYNPMMAQ-CQSZACIVSA-N |
手性 SMILES |
C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)C[C@H](CO)O)O |
规范 SMILES |
C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


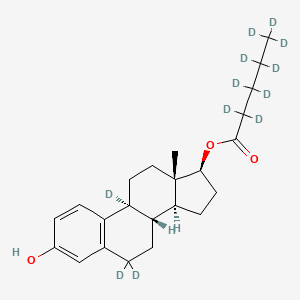

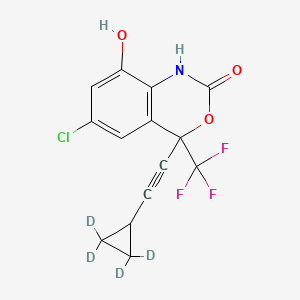

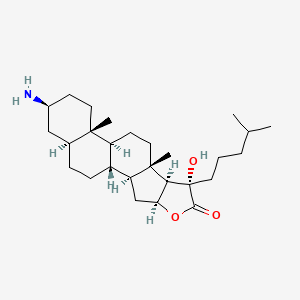
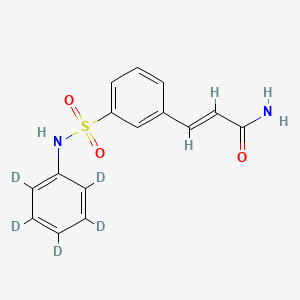
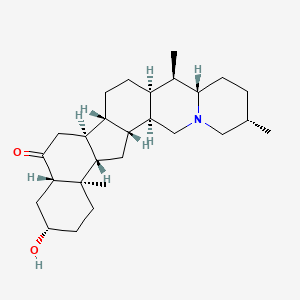
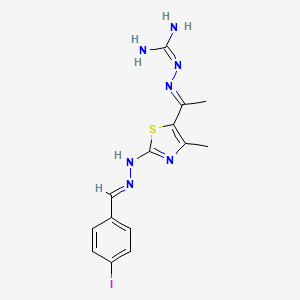
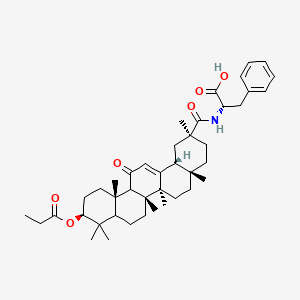

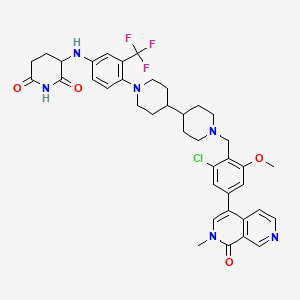
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(1~{H}-indol-3-yl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12416217.png)
